molecular formula C6H3ClFN3 B1588024 6-Chloro-5-Fluorobenzotriazole CAS No. 99803-85-7

6-Chloro-5-Fluorobenzotriazole

Cat. No.: B1588024
CAS No.: 99803-85-7
M. Wt: 171.56 g/mol
InChI Key: BGHCUTSZEKZIEP-UHFFFAOYSA-N
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Description

6-Chloro-5-Fluorobenzotriazole: is a heterocyclic compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 g/mol . It is a derivative of benzotriazole, characterized by the presence of chlorine and fluorine atoms at the 6th and 5th positions, respectively. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-Fluorobenzotriazole typically involves the halogenation of benzotriazole derivatives. One common method includes the reaction of 5-Fluorobenzotriazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-Fluorobenzotriazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzotriazole ring.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in solvents like acetic acid or dichloromethane.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in aqueous or organic solvents.

Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

6-Chloro-5-Fluorobenzotriazole has been extensively studied for its applications in:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Industry: It is employed in the production of advanced materials, including polymers, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-Chloro-5-Fluorobenzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π stacking interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its biological and medicinal applications, where it can interfere with cellular processes and pathways involved in disease progression .

Comparison with Similar Compounds

  • 5-Chloro-6-Fluorobenzotriazole
  • 6-Chloro-4-Fluorobenzotriazole
  • 5,6-Dichlorobenzotriazole
  • 5,6-Difluorobenzotriazole

Comparison: 6-Chloro-5-Fluorobenzotriazole is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine at the 6th position and fluorine at the 5th position can influence the compound’s electronic properties, making it more suitable for certain types of chemical reactions and biological interactions .

Properties

IUPAC Name

5-chloro-6-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCUTSZEKZIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423352
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99803-85-7
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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